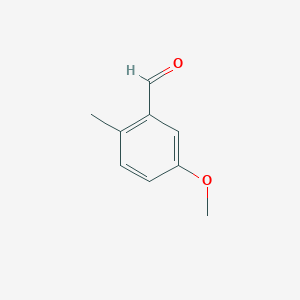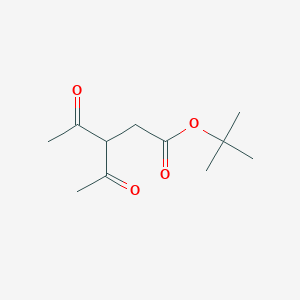
5-甲氧基-2-甲基苯甲醛
概述
描述
“5-Methoxy-2-methylbenzaldehyde” is an organic compound with the molecular formula C9H10O2 . It is a member of benzaldehydes, a monomethoxybenzene, and a member of phenols .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-2-methylbenzaldehyde” consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H10O2/c1-7-3-4-9 (11-2)5-8 (7)6-10/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-2-methylbenzaldehyde” include a molecular weight of 150.17 g/mol . The compound is a liquid at room temperature .
科学研究应用
抗真菌应用
5-甲氧基-2-甲基苯甲醛: 已被证实具有强大的抗真菌活性。 其结构活性关系表明,芳香环中邻位羟基的存在增强了其抗真菌特性。 该化合物破坏真菌的细胞抗氧化系统,靶向超氧化物歧化酶和谷胱甘肽还原酶等成分,有效抑制真菌生长 .
化学增敏
该化合物可以作为化学增敏剂,增强常规抗真菌剂的功效。 据观察,它可以克服某些真菌病原体对其他药物的耐受性,并提高其对线粒体呼吸抑制剂的敏感性。 化学增敏的协同作用显着降低了最小抑菌浓度 (MIC) 或杀真菌浓度 (MFC) .
药理学研究
在药理学中,5-甲氧基-2-甲基苯甲醛可用于开发新的治疗剂。 其氧化还原活性使其成为药物设计的候选者,尤其是在靶向与氧化应激和真菌感染相关的疾病方面 .
作用机制
Target of Action
Benzaldehydes, in general, have been found to disrupt the cellular antioxidation systems of fungi . They target components such as superoxide dismutases and glutathione reductase .
Mode of Action
5-Methoxy-2-methylbenzaldehyde, like other benzaldehydes, can react with nucleophiles. For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which could potentially affect various biochemical pathways related to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (15018) and its lipophilicity (Log Po/w: 195) suggest that it may have good bioavailability .
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
生化分析
Biochemical Properties
5-Methoxy-2-methylbenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making 5-Methoxy-2-methylbenzaldehyde a potential chemosensitizing agent in antifungal treatments . Additionally, the compound can undergo nucleophilic substitution reactions at the benzylic position, which may further influence its biochemical activity .
Cellular Effects
The effects of 5-Methoxy-2-methylbenzaldehyde on various cell types and cellular processes are significant. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, 5-Methoxy-2-methylbenzaldehyde may influence cell signaling pathways and gene expression by modulating the activity of redox-sensitive transcription factors and enzymes . These effects can alter cellular metabolism and potentially lead to changes in cell function.
Molecular Mechanism
At the molecular level, 5-Methoxy-2-methylbenzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, 5-Methoxy-2-methylbenzaldehyde can form adducts with nucleophilic biomolecules, further disrupting cellular processes . These molecular interactions contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-methylbenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 5-Methoxy-2-methylbenzaldehyde can undergo degradation under certain conditions, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative oxidative stress and cellular damage, highlighting the importance of monitoring its stability and effects over time.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing the efficacy of antifungal agents through chemosensitization . At higher doses, 5-Methoxy-2-methylbenzaldehyde can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
5-Methoxy-2-methylbenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its effects on cellular processes. Additionally, 5-Methoxy-2-methylbenzaldehyde may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-methylbenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methylbenzaldehyde is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYVMICIGLTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492928 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56724-09-5 | |
| Record name | 5-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)




![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)



